2-Naphthylamine, 5,6-dimethoxy-N-methyl-
Description
Contextual Significance within Naphthylamine Chemistry and Aromatic Systems
Naphthylamines are a fundamental class of aromatic amines that have historically been pivotal in the development of synthetic dyes. The naphthalene (B1677914) core provides a rigid, planar structure with an extended π-electron system, which is a key feature for chromophores. The amino group serves as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light.
The introduction of methoxy (B1213986) (-OCH3) and N-methyl (-NHCH3) groups to the 2-naphthylamine (B18577) scaffold significantly alters its chemical character. Methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic system. This heightened electron density can influence the molecule's reactivity in electrophilic aromatic substitution reactions and modify its photophysical properties. The N-methyl group, while also electron-donating, introduces steric hindrance around the nitrogen atom, which can affect its basicity and nucleophilicity. The combination of these substituents on the naphthylamine framework creates a unique electronic environment, suggesting potential for novel applications beyond traditional uses.
Historical Trajectory of Research on Dimethoxy-Naphthylamine Derivatives
The study of naphthylamines dates back to the 19th century, with their initial importance rooted in the burgeoning synthetic dye industry. Early research primarily focused on the synthesis and reactivity of unsubstituted 1- and 2-naphthylamine. However, as the understanding of structure-property relationships grew, chemists began to explore the effects of various substituents on the naphthalene ring.
Research into dimethoxy-naphthylamine derivatives is a more recent development, emerging as part of the broader exploration of functionalized aromatic compounds. The impetus for these investigations often stems from the desire to fine-tune the electronic and biological properties of the parent naphthylamine molecule. The synthesis of such derivatives allows for a systematic study of how substituent patterns affect characteristics like fluorescence, biological activity, and material properties. While a detailed historical record for 2-Naphthylamine, 5,6-dimethoxy-N-methyl- specifically is not extensively documented in mainstream chemical literature, its existence can be contextualized within the ongoing pursuit of novel aromatic compounds with tailored functionalities.
Current Academic Research Landscape and Identified Gaps
The current academic interest in naphthylamine derivatives has shifted significantly from their historical application in dyes to more specialized areas. Research now often focuses on their potential use in medicinal chemistry, materials science, and as fluorescent probes. Studies on related N-aryl and N-alkyl naphthylamine derivatives have revealed promising cytotoxic and antifungal activities. nih.govresearchgate.net For instance, certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines have shown activity against breast, lung, and central nervous system cancer cell lines. nih.gov
Despite the exploration of a wide range of substituted naphthylamines, a significant research gap exists for 2-Naphthylamine, 5,6-dimethoxy-N-methyl-. There is a notable lack of published studies focusing specifically on its synthesis, characterization, and potential applications. This scarcity of information presents an opportunity for future research.
Given the known biological activities of other functionalized naphthylamines, an investigation into the cytotoxic, antifungal, or other pharmacological properties of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- could be a fruitful area of study. Furthermore, the specific arrangement of electron-donating groups on its structure suggests that it may possess interesting photophysical properties, warranting investigation as a potential fluorescent sensor or organic light-emitting diode (OLED) material. The development of efficient synthetic routes and a thorough characterization of its fundamental chemical and physical properties are essential first steps to unlocking the potential of this particular dimethoxy-N-methyl-naphthylamine derivative.
Structure
3D Structure
Properties
CAS No. |
23923-00-4 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5,6-dimethoxy-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO2/c1-14-11-6-4-5-10-9(11)7-8-12(15-2)13(10)16-3/h4-8,14H,1-3H3 |
InChI Key |
NBWKNHLGNFLGOW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC(=C2OC)OC |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Naphthylamine, 5,6 Dimethoxy N Methyl
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System
The naphthalene rings of this compound are highly activated towards electrophilic attack due to the presence of three potent electron-donating groups: the N-methylamino group at the C2 position and the methoxy (B1213986) groups at the C5 and C6 positions. These substituents increase the electron density of the aromatic system, making it more susceptible to reaction with electrophiles than unsubstituted naphthalene.
Regioselectivity and Electronic Effects of Methoxy and Amine Substituents
The regiochemical outcome of electrophilic aromatic substitution on "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" is complex, as it is controlled by the directing effects of all three activating substituents. All activators are generally ortho-/para-directors. libretexts.org The N-methylamino group at C2 strongly directs incoming electrophiles to the C1 and C3 positions. The methoxy group at C5 directs towards C4, while the methoxy group at C6 directs towards C7.
The combined influence of these groups suggests that several positions on the naphthalene ring are highly activated. The primary sites for electrophilic attack are predicted to be C1, C4, and C7. The ultimate product distribution will depend on a subtle balance between the powerful electronic activation conferred by the amino and methoxy groups and the steric hindrance imposed by the existing substituents and the attacking electrophile.
Interactive Data Table: Predicted Regioselectivity of Electrophilic Attack
| Position of Attack | Directing Substituent(s) | Electronic Effect | Steric Hindrance | Predicted Reactivity |
| C1 | N-methylamino (ortho) | Strongly Activating | Moderate | High |
| C3 | N-methylamino (ortho) | Strongly Activating | High | Low |
| C4 | Methoxy at C5 (para) | Strongly Activating | Low | High |
| C7 | Methoxy at C6 (ortho) | Strongly Activating | Low | High |
| C8 | Methoxy at C5 (ortho) | Strongly Activating | Moderate | Moderate |
Kinetic Studies and Transition State Analysis of Aromatic Substitutions
In the case of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-", the high activation of the ring suggests that electrophilic substitution would proceed rapidly. The stability of the transition state would be the determining factor for the kinetic product. Attack at positions that allow for the positive charge of the Wheland intermediate to be delocalized onto the electron-donating methoxy and amino groups, without disrupting the aromaticity of the second ring, would be kinetically favored. For example, attack at C1 allows for direct resonance stabilization from the C2-amino group, likely resulting in a lower activation energy compared to attack at other positions.
Conceptual Data Table: Estimated Relative Activation Energies (Ea)
| Reaction | Position of Attack | Key Stabilizing Feature of Transition State | Estimated Relative Ea | Product Type |
| Nitration | C1 | Resonance with C2-NHMe | Low | Kinetic |
| Bromination | C4 | Resonance with C5-OMe | Low-Moderate | Kinetic/Thermodynamic |
| Friedel-Crafts Acylation | C7 | Low steric hindrance, Resonance with C6-OMe | Moderate | Thermodynamic |
Nucleophilic Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it a potent nucleophilic center. This allows for a variety of reactions that form new bonds at the nitrogen atom.
Alkylation and Acylation Reactions at the Nitrogen Center
The secondary amine functionality can be readily alkylated or acylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. acs.orgnih.govrsc.orgnih.govresearchgate.net Treatment with an alkyl halide, for example, would lead to the formation of a tertiary amine. Similarly, N-acylation can be accomplished by reacting the amine with acyl chlorides or anhydrides in the presence of a base. smolecule.comprepchem.com This reaction forms an amide, which is a common transformation for aromatic amines. nih.govnih.gov
Interactive Data Table: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Class |
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | Amide |
Condensation and Heterocycle Formation Reactions
The nucleophilic amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed through the formation of an iminium ion intermediate, which can then undergo further transformations. This reactivity is a cornerstone for the synthesis of various heterocyclic systems. fardapaper.iracs.orgnih.gov
A notable application of this reactivity is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone and subsequently cyclizes to form a tetrahydroisoquinoline or a related heterocycle. wikipedia.orgnih.govnsf.govnih.govourexperiment.org Given that the naphthalene ring is highly activated (electron-rich), an intramolecular electrophilic attack by the iminium ion intermediate onto an activated position of the ring (such as C1 or C3) is a plausible pathway for forming complex polycyclic structures. Multicomponent reactions involving naphthylamines are also a powerful tool for constructing diverse heterocyclic frameworks. fardapaper.irnih.gov
Oxidative and Reductive Pathways of Naphthylamine Derivatives
The electron-rich nature of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" makes it susceptible to both oxidation and reduction reactions, which can affect either the aromatic system or the substituent groups.
Oxidative Pathways
Aromatic amines, including 2-naphthylamine (B18577), are known to be sensitive to oxidation, often resulting in the formation of colored impurities upon exposure to air. wikipedia.org The oxidation can lead to a variety of products, including oxidative coupling or polymerization. For instance, the copper-catalyzed oxidative coupling of 2-naphthylamine derivatives can lead to the formation of binaphthyl compounds. nih.govacs.org The oxidation can occur at the electron-rich positions of the naphthalene ring, particularly at the C1 position, which is ortho to the activating amino group.
Reductive Pathways
The naphthalene ring system can be reduced under various conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. harvard.eduwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For naphthalenes with electron-donating groups, this reaction typically yields 1,4-dihydronaphthalene (B28168) derivatives. huji.ac.il The specific regiochemical outcome for "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" would depend on the precise reaction conditions and the directing influence of the substituents on the stability of the radical anion intermediate.
Alternatively, catalytic hydrogenation using transition metal catalysts like palladium, nickel, or molybdenum can be employed to reduce the naphthalene core. researchgate.netsciengine.comnih.govnih.govacs.org Depending on the catalyst and reaction conditions (temperature, pressure), this can lead to either partial hydrogenation to form a tetralin derivative (tetrahydronaphthalene) or complete hydrogenation to a decalin derivative (decahydronaphthalene). nih.govacs.org
Investigations into Pericyclic and Cycloaddition Reactions
No published research specifically investigating the involvement of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" in pericyclic or cycloaddition reactions could be located. Therefore, no data on its reactivity, potential reaction pathways, or the stereochemical and regiochemical outcomes of such reactions can be provided.
Coordination Chemistry and Ligand Properties of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-"
There is no available literature detailing the synthesis, characterization, or properties of coordination complexes involving "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" as a ligand. Information regarding its binding modes, donor properties, and the stability or reactivity of any potential metal complexes is currently absent from scientific databases.
Advanced Computational and Theoretical Studies of 2 Naphthylamine, 5,6 Dimethoxy N Methyl
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock, solve approximations of the Schrödinger equation to provide insights into molecular and electronic structures. nih.gov For a molecule like 2-Naphthylamine (B18577), 5,6-dimethoxy-N-methyl-, these calculations would be the first step in a comprehensive theoretical analysis.
Geometry Optimization and Conformational Analysis
The initial and most crucial step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 2-Naphthylamine, 5,6-dimethoxy-N-methyl-, with rotatable bonds in the N-methyl and dimethoxy groups, a thorough conformational analysis is necessary.
This analysis would involve systematically rotating these bonds and performing geometry optimization for each resulting conformer to identify all local minima on the potential energy surface. The relative energies of these conformers would then be calculated to determine the global minimum energy structure, which is the most populated conformation at thermal equilibrium. For instance, studies on 1- and 2-naphthylamine have shown that the amine group may not be perfectly planar with the naphthalene (B1677914) ring, a detail that significantly impacts the molecule's electronic properties. researchgate.net Similar non-planar arrangements would be investigated for the N-methyl and methoxy (B1213986) groups in the target molecule.
Table 1: Hypothetical Relative Energies of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- Conformers
| Conformer | Dihedral Angle (C1-C2-N-Cmethyl) | Dihedral Angle (C4-C5-O-Cmethoxy) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 0° | 0° | 5.2 |
| 2 | 0° | 180° | 3.8 |
| 3 | 90° | 0° | 1.5 |
| 4 | 90° | 180° | 0.0 (Global Minimum) |
| 5 | 180° | 0° | 6.1 |
| 6 | 180° | 180° | 4.7 |
This table is illustrative and does not represent actual experimental or calculated data.
Electron Density Distribution and Electrostatic Potential
Once the optimized geometry is obtained, the electronic structure can be analyzed. The electron density distribution reveals how electrons are shared between atoms and can be used to calculate Mulliken charges, which provide a simplified picture of the partial charges on each atom. The molecular electrostatic potential (MEP) map is a more sophisticated visualization that shows regions of positive and negative electrostatic potential on the molecule's surface.
For 2-Naphthylamine, 5,6-dimethoxy-N-methyl-, the MEP would likely show a region of negative potential (electron-rich) around the nitrogen atom of the N-methylamino group and the oxygen atoms of the dimethoxy groups, due to the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). ucsb.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
In the case of 2-Naphthylamine, 5,6-dimethoxy-N-methyl-, the electron-donating N-methylamino and dimethoxy groups would be expected to raise the energy of the HOMO and increase the molecule's nucleophilicity. The spatial distribution of the HOMO would likely be concentrated on the naphthalene ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. researchgate.net The LUMO, on the other hand, would be distributed over the aromatic system. Studies on other substituted naphthalenes have shown that substituents significantly influence the energies and distributions of these frontier orbitals. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties of Substituted Naphthylamines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-Naphthylamine | -5.1 | -0.2 | 4.9 |
| N-methyl-2-naphthylamine | -4.9 | -0.1 | 4.8 |
| 5,6-dimethoxy-2-naphthylamine | -4.8 | -0.3 | 4.5 |
| 2-Naphthylamine, 5,6-dimethoxy-N-methyl- | -4.6 | -0.2 | 4.4 |
This table contains hypothetical data for illustrative purposes.
Mechanistic Elucidation via Computational Simulations
Computational simulations can be used to explore the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
Characterization of Reaction Pathways and Transition States
For a potential reaction involving 2-Naphthylamine, 5,6-dimethoxy-N-methyl-, such as an electrophilic aromatic substitution, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of all reactants, intermediates, transition states, and products. A transition state is a high-energy structure that connects reactants and products and represents the energy maximum along the reaction coordinate. Locating and characterizing the transition state is crucial for understanding the reaction mechanism. For example, computational studies have been used to investigate the reaction mechanism of 2-naphthol (B1666908) with N-methyl-N-phenylhydrazine, successfully identifying the most probable reaction pathway. researchgate.net
Calculation of Activation Barriers and Reaction Energetics
Table 3: Hypothetical Energetics for an Electrophilic Bromination of 2-Naphthylamine, 5,6-dimethoxy-N-methyl-
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Molecule + Br2) | 0.0 |
| 2 | Transition State 1 (Sigma Complex Formation) | +15.2 |
| 3 | Intermediate (Sigma Complex) | +5.7 |
| 4 | Transition State 2 (Proton Loss) | +8.1 |
| 5 | Products (Brominated Molecule + HBr) | -10.3 |
This table is a hypothetical representation of data that could be obtained from computational simulations.
Prediction of Spectroscopic Properties through Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
Detailed theoretical predictions of the spectroscopic properties of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- are not available in the reviewed scientific literature. Such predictions would typically involve the use of computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations. These methods would allow for the calculation of:
NMR Chemical Shifts: Theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts, providing valuable information for structural elucidation and for comparing with experimental data. The chemical environment of each nucleus would be considered to estimate its resonance frequency.
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra would yield predicted vibrational frequencies corresponding to the different functional groups and vibrational modes of the molecule. This would aid in the identification and characterization of the compound's structure.
Electronic Transitions: Time-dependent DFT (TD-DFT) or other excited-state methods could be employed to predict the electronic absorption spectrum (UV-Vis). This would provide insights into the electronic structure and the nature of the electronic transitions, including the energies and intensities of absorption bands.
Without specific computational studies on this molecule, no data tables for these predicted properties can be presented.
Molecular Dynamics Simulations to Explore Solution Behavior and Interactions
Information regarding molecular dynamics (MD) simulations of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- in solution is not present in the available literature. MD simulations would be a powerful tool to understand the dynamic behavior of this molecule in different solvent environments. Key insights that could be gained from such simulations include:
Solvation Structure: Understanding how solvent molecules arrange around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
Conformational Dynamics: Exploring the accessible conformations of the molecule in solution and the timescales of transitions between them. This is particularly relevant for the methoxy and N-methyl groups, which can exhibit rotational flexibility.
Transport Properties: Calculation of properties such as the diffusion coefficient, which describes the translational motion of the molecule through the solvent.
As no molecular dynamics simulation studies have been published for this specific compound, a detailed discussion of its solution behavior and interactions based on such methods is not possible.
Sophisticated Analytical Methodologies for 2 Naphthylamine, 5,6 Dimethoxy N Methyl Research
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-". By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides a precise mass that can be used to deduce the molecular formula. For the target compound (C₁₃H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ is 218.1176.
Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, are used to investigate the compound's fragmentation pattern. This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. The fragmentation of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" would likely proceed through pathways involving the loss of a methyl radical (•CH₃) from the N-methyl group or the methoxy (B1213986) groups, and the loss of formaldehyde (B43269) (CH₂O) from the methoxy substituents. This fragmentation data creates a unique fingerprint that aids in structural confirmation. oup.comnih.govnih.govshimadzu.com
| Adduct | Molecular Formula | Calculated Exact Mass (m/z) | Predicted Major Fragment Ions (m/z) | Predicted Neutral Loss |
|---|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₆NO₂⁺ | 218.1176 | 203.0941 | •CH₃ |
| [M+H]⁺ | C₁₃H₁₆NO₂⁺ | 218.1176 | 188.0706 | CH₂O |
| [M+H]⁺ | C₁₃H₁₆NO₂⁺ | 218.1176 | 172.0757 | CH₃OH + •CH₃ |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" in solution. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms.
Multi-dimensional (2D) NMR techniques are essential for assembling the complete structural puzzle.
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks within the naphthalene (B1677914) ring system.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the N-methyl group and the two methoxy groups to the correct positions on the naphthalene scaffold. nih.govchemicalbook.commdpi.com
Based on known substituent effects on the 2-naphthylamine (B18577) framework, a set of predicted chemical shifts can be estimated.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| N-CH₃ | ~3.0 | ~31.0 | C-2 |
| 5-OCH₃ | ~3.9 | ~56.0 | C-5 |
| 6-OCH₃ | ~4.0 | ~56.5 | C-6 |
| H-1 | ~7.1 | ~118.0 | C-2, C-8a |
| H-3 | ~6.8 | ~105.0 | C-2, C-4, C-4a |
| H-4 | ~7.6 | ~125.0 | C-3, C-5, C-4a |
| H-7 | ~7.2 | ~120.0 | C-6, C-8, C-8a |
| H-8 | ~7.8 | ~128.0 | C-1, C-7, C-8a |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov
While no crystal structure for "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" has been reported in open crystallographic databases, analysis of related structures like 1,5-dimethoxynaphthalene (B158590) and 2,6-dimethoxynaphthalene (B181337) suggests a generally planar naphthalene core. nih.govnih.gov The methoxy groups would likely exhibit some degree of out-of-plane orientation due to steric interactions. A successful single-crystal X-ray diffraction experiment would provide the ultimate proof of the compound's molecular architecture.
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS/MS) for Purity Assessment and Enantiomeric Excess
Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): Typically utilizing a reverse-phase column (e.g., C18), HPLC coupled with a UV detector is a standard method for purity analysis. The retention time is characteristic of the compound under specific conditions (mobile phase composition, flow rate), and the peak area is proportional to its concentration. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by a mass spectrometer. GC-MS provides both retention time data for quantification and mass spectral data for identification. nih.govnih.gov For "2-Naphthylamine, 5,6-dimethoxy-N-methyl-", this method would be suitable for confirming identity and quantifying purity.
It is important to note that "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" is an achiral molecule and therefore does not have enantiomers. Consequently, chiral HPLC for the determination of enantiomeric excess is not applicable to this specific compound. nih.gov
Spectroscopic Characterization (FT-IR, Raman, UV-Vis, Fluorescence) for Molecular Fingerprinting and Electronic Properties
A range of spectroscopic techniques are used to create a characteristic "fingerprint" of the molecule and to probe its electronic properties.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule. The FT-IR spectrum would show characteristic absorption bands for N-H bending (secondary amine), C-N stretching, aromatic C-H and C=C stretching, and the prominent C-O stretching of the methoxy groups. researchgate.netnih.gov Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (CH₃) | Stretching | 2950-2850 |
| Aromatic C=C | Stretching | 1620-1580 |
| N-H | Bending | 1550-1500 |
| Aromatic C-O | Stretching (Asymmetric) | 1275-1200 |
| Aromatic C-O | Stretching (Symmetric) | 1075-1020 |
| Aromatic C-N | Stretching | 1340-1250 |
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The naphthalene ring system gives rise to characteristic π-π* transitions. The presence of auxochronic groups (the two methoxy groups and the N-methylamino group) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. pku.edu.cnnist.gov
Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The resulting spectrum, along with the fluorescence quantum yield, provides insight into the electronic structure and excited-state properties of the molecule. The electron-donating substituents on "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" are likely to result in significant fluorescence. researchgate.netmdpi.com
Hyphenated Analytical Techniques for Integrated Structural and Compositional Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures and the definitive identification of compounds. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are paramount in modern analytical chemistry. oup.comnih.govresearchgate.net
For "2-Naphthylamine, 5,6-dimethoxy-N-methyl-", an LC-MS/MS method would provide separation from any potential impurities via the LC component, while the MS/MS component would yield both the precursor ion mass for molecular weight confirmation and a characteristic fragmentation pattern for unambiguous structural identification, even in trace amounts. nih.govnih.gov This integrated approach ensures both high sensitivity and high specificity in the analysis.
Explorations of 2 Naphthylamine, 5,6 Dimethoxy N Methyl and Its Derivatives in Advanced Organic Synthesis
Function as a Key Intermediate in the Synthesis of Complex Organic Molecules
The inherent reactivity of the 2-naphthylamine (B18577) framework positions 2-Naphthylamine, 5,6-dimethoxy-N-methyl- as a valuable intermediate for the construction of more elaborate molecular architectures.
Precursor to Biologically Active Compounds
The 2-naphthylamine core is a recurring motif in a variety of biologically active compounds. The N-methyl and dimethoxy substituents on 2-Naphthylamine, 5,6-dimethoxy-N-methyl- could modulate the pharmacological properties of resulting molecules. For instance, the amino group can be readily acylated, alkylated, or incorporated into heterocyclic rings, which are common strategies in medicinal chemistry to fine-tune drug-receptor interactions. The methoxy (B1213986) groups, by influencing the electron density of the aromatic system, can impact metabolic stability and pharmacokinetic profiles.
Table 1: Potential Biologically Active Scaffolds Derivable from 2-Naphthylamine, 5,6-dimethoxy-N-methyl-
| Scaffold Class | Potential Synthetic Transformation | Potential Biological Relevance |
| Substituted Amides | Acylation of the secondary amine | Enzyme inhibitors, receptor antagonists |
| N-Aryl Heterocycles | Cyclization reactions involving the amine | Anticancer agents, anti-inflammatory drugs |
| Phenolic Derivatives | Demethylation of methoxy groups | Antioxidants, signaling pathway modulators |
Building Block for Polycyclic Aromatic Hydrocarbons and Heterocycles
Polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles are of significant interest due to their unique electronic and photophysical properties. The naphthalene (B1677914) unit of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- can serve as a foundational component for the synthesis of larger PAHs through reactions such as the Scholl reaction or transition-metal-catalyzed C-H activation/annulation cascades. Furthermore, the amino group is a key functional handle for the construction of various nitrogen-containing heterocycles, including carbazoles, quinolines, and acridines, which are prevalent in pharmaceuticals and organic electronics.
Applications in Materials Science and Polymer Chemistry
The electron-rich nature of the dimethoxy-substituted naphthalene ring suggests potential applications for 2-Naphthylamine, 5,6-dimethoxy-N-methyl- in the development of advanced organic materials.
Monomer for Conjugated Polymers
Conjugated polymers, characterized by alternating single and double bonds, are the cornerstone of organic electronics. The 2-naphthylamine structure can be incorporated into polymer backbones through various polymerization techniques, such as Suzuki or Stille coupling, after appropriate functionalization (e.g., halogenation). The N-methyl and dimethoxy groups would be expected to enhance the solubility and processability of the resulting polymers, while also influencing their electronic properties, such as the HOMO-LUMO energy levels and charge carrier mobility.
Components in Functional Organic Materials
Beyond polymers, discrete molecules with tailored electronic and photophysical properties are crucial for various material applications. 2-Naphthylamine, 5,6-dimethoxy-N-methyl- could serve as a core unit for the synthesis of organic light-emitting diode (OLED) materials, organic field-effect transistor (OFET) semiconductors, or fluorescent probes. The amine group can act as a strong electron donor in donor-acceptor chromophores, leading to materials with interesting charge-transfer characteristics.
Development of Novel Ligands for Catalysis
The field of catalysis heavily relies on the design of organic ligands that can coordinate to metal centers and modulate their reactivity and selectivity. The nitrogen atom of the secondary amine in 2-Naphthylamine, 5,6-dimethoxy-N-methyl- presents a potential coordination site for transition metals. Further functionalization of the naphthalene ring, for instance, by introducing phosphine (B1218219) or other coordinating groups, could lead to the development of novel bidentate or multidentate ligands. Such ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The steric and electronic properties of the ligand, influenced by the dimethoxy and N-methyl groups, would play a critical role in determining the efficiency and selectivity of the catalyst.
Utilization in the Design of Probes for Chemical Biology Research
The development of fluorescent probes is a pivotal area of chemical biology, enabling the visualization and study of biological processes in real-time. The 2-naphthylamine core, with its inherent fluorescence, serves as an excellent starting point for the design of such probes. The introduction of specific functional groups, such as dimethoxy and N-methyl substituents, can modulate the photophysical properties of the fluorophore, leading to the creation of probes with tailored characteristics.
The electron-donating nature of the methoxy and N-methyl groups on the naphthalene ring of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" is expected to enhance its fluorescence quantum yield and shift its emission wavelength. This "push-pull" system, where electron-donating groups are conjugated with the aromatic system, is a common strategy in the design of environmentally sensitive (solvatochromic) probes. Such probes exhibit changes in their fluorescence properties in response to the polarity of their microenvironment, making them valuable tools for studying protein-protein interactions, membrane dynamics, and other cellular processes.
While direct studies on "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" as a chemical probe are not extensively documented, research on analogous structures provides a strong basis for its potential applications. For instance, derivatives of 1,8-naphthalimide, which also feature a naphthalene core, have been widely developed as fluorescent probes for detecting ions and biomolecules. nih.govrsc.orgrsc.org The principles governing the fluorescence of these naphthalimide-based probes, particularly the influence of electron-donating substituents, are directly applicable to understanding the potential of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-".
The table below summarizes the photophysical properties of related naphthalimide-based fluorescent probes, illustrating the effect of substituents on their fluorescence characteristics.
| Probe/Fluorophore Scaffold | Substituent(s) | Excitation Max (nm) | Emission Max (nm) | Application |
| 6-N,N-Dimethylamino-2,3-Naphthalimide | N,N-Dimethylamino | Varies with environment | Varies with environment | Environment-sensitive probe for opioid peptides nih.gov |
| 4-Methoxy-naphthalimide derivative | 4-Methoxy | ~410 | ~525 | Enhanced sensitivity for Zn2+ detection mdpi.com |
| Piperazine appended naphthalimide | Piperazine | Not specified | ~540 | Hydrogen sulfide (B99878) detection researchgate.net |
The data in this table, derived from studies on related compounds, suggests that "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" would likely exhibit favorable photophysical properties for use as a fluorescent probe. The N-methyl group can also serve as a handle for further functionalization, allowing for the attachment of recognition moieties to create targeted probes for specific biomolecules or cellular compartments.
Contributions to the Development of New Synthetic Reagents and Methodologies
In addition to its potential in chemical biology, "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" and its derivatives can serve as valuable building blocks in the development of new synthetic reagents and methodologies. The substituted 2-naphthylamine framework is a key structural motif in many biologically active compounds and functional materials.
The presence of the amino and methoxy groups offers multiple sites for chemical modification, making this compound a versatile precursor in organic synthesis. The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can participate in coupling reactions to form more complex structures. For example, the cross-coupling of 2-naphthylamine derivatives is a known method for the synthesis of substituted 1,1'-binaphthyls, which are important chiral ligands in asymmetric catalysis. acs.org
The dimethoxy groups, in addition to influencing the electronic properties of the naphthalene ring, can also be selectively demethylated to yield dihydroxy-naphthylamine derivatives. These catecholic structures are known to be excellent ligands for metal ions and can be used in the synthesis of coordination complexes with interesting catalytic or material properties.
While specific synthetic methodologies employing "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" are not widely reported, the reactivity of the 2-naphthylamine scaffold is well-established. The following table provides examples of reactions and methodologies where substituted 2-naphthylamines are utilized.
| Reaction Type | Reagents and Conditions | Product Type |
| Cross-Coupling | Pd or Cu catalyst, coupling partner | Substituted binaphthyls acs.org |
| Acylation | Acylating agent, base | Acylnaphthylamines researchgate.net |
| N-Alkylation/Arylation | Alkyl/aryl halide, base | N-substituted 2-naphthylamines acs.org |
| Diazotization-Substitution | NaNO2, H+; followed by nucleophile | Various substituted naphthalenes |
The versatility of the 2-naphthylamine core, as demonstrated by these examples, underscores the potential of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" as a key intermediate in the synthesis of a diverse array of functional molecules. Further research into the reactivity and applications of this specific compound could lead to the development of novel synthetic methods and the discovery of new materials and biologically active compounds.
Systematic Study of Derivatives and Analogues of 2 Naphthylamine, 5,6 Dimethoxy N Methyl
Structural Modifications of the Naphthalene (B1677914) Ring System
The naphthalene ring system of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" serves as a scaffold that can be extensively modified to generate a diverse range of analogues. Research in this area often involves the introduction of various substituents at different positions on the bicyclic aromatic core. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and physical characteristics.
One common approach to modifying the naphthalene ring is through electrophilic aromatic substitution reactions. Depending on the directing effects of the existing amino and methoxy (B1213986) groups, electrophiles can be introduced at specific positions. Another powerful strategy is the use of cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to introduce aryl, alkyl, or other functional groups onto a halogenated naphthalene precursor.
Furthermore, the synthesis of binaphthyl derivatives represents a significant structural modification. The oxidative coupling of 2-naphthol (B1666908) and 2-naphthylamine (B18577) derivatives, mediated by reagents like copper(II) chloride, can lead to the formation of 2,2',3-trisubstituted and 2,2',3,3'-tetrasubstituted 1,1'-binaphthyls. acs.orgresearchgate.net This dimerization creates a chiral axis, leading to atropisomers with unique three-dimensional structures.
| Modification Strategy | Description | Potential Impact |
| Electrophilic Aromatic Substitution | Introduction of electrophiles at various positions on the naphthalene ring. | Alters electronic properties and steric hindrance. |
| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds using catalysts like palladium. | Allows for the introduction of a wide variety of functional groups. |
| Oxidative Coupling | Dimerization of naphthalene units to form binaphthyls. | Creates chiral molecules with complex 3D structures. |
Variations in the Dimethoxy Substitution Pattern
The synthesis of these varied dimethoxy-substituted naphthalenes often begins with the corresponding dihydroxynaphthalenes, which are then alkylated. The choice of starting diol dictates the final substitution pattern. The electronic effects of the methoxy groups, being electron-donating, influence the reactivity of the naphthalene ring, particularly in electrophilic substitution reactions. The steric bulk of these groups can also play a role in directing the regioselectivity of subsequent reactions.
| Dimethoxy Isomer | Synthetic Precursor | Key Reagents |
| 2,5-Dimethoxynaphthalene | 1,6-Dihydroxynaphthalene | Methyl iodide, Potassium carbonate, DMF |
| 1,6-Dimethoxynaphthalene | (Starting material) | Used to synthesize other derivatives |
Alterations and Functionalization of the N-methyl Amine Moiety
The N-methyl amine moiety at the 2-position of the naphthalene ring is a prime site for functionalization. N-alkylation and N-methylation are common transformations that can be achieved through various synthetic methods. nih.govresearchgate.net For instance, environmentally benign methods using dimethyl carbonate (DMC) as an alkylating agent have been developed, catalyzed by copper-zirconium bimetallic nanoparticles. nih.gov This approach offers a greener alternative to traditional alkylating agents like alkyl halides.
Another sophisticated method involves the use of nitrile-substituted N-heterocyclic carbene (NHC)-iridium(III) and NHC-ruthenium(II) complexes as catalysts for the N-alkylation of amines with alcohols. nih.gov This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is highly efficient and atom-economical.
The nature of the substituent on the nitrogen atom can have a profound impact on the basicity, nucleophilicity, and steric environment of the amine. These changes, in turn, can influence the compound's biological activity and chemical reactivity.
| N-Alkylation Method | Catalyst/Reagent | Advantages |
| N-Methylation with DMC | Cu-Zr bimetallic nanoparticles | Environmentally benign, uses a green alkylating agent. |
| N-Alkylation with Alcohols | NHC-Ir(III) and NHC-Ru(II) complexes | High efficiency, atom-economical. |
Structure-Reactivity and Structure-Property Relationship Studies of Analogues
Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is a cornerstone of medicinal and materials chemistry. For analogues of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-", such studies are crucial for the rational design of new compounds with desired properties.
For example, in a study of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives, a quantitative structure-activity relationship (QSAR) analysis was performed to understand how different substituents on a phenyl ring affect the compound's ability to inhibit chitin (B13524) synthesis. nih.gov It was found that electron-donating substituents were generally favorable for activity, while bulky electron-withdrawing groups were detrimental. nih.gov Although this study does not directly involve "2-Naphthylamine, 5,6-dimethoxy-N-methyl-", it provides a valuable model for how SAR studies can be conducted on related dimethoxy-substituted aromatic compounds.
Similarly, a study on N-arylnaphthylamine derivatives as inhibitors of amyloid aggregation revealed that specific substitutions on the N-aryl group could significantly impact inhibitory potency. nih.gov These findings highlight the importance of systematic structural modifications in optimizing the biological activity of naphthylamine-based compounds.
| Compound Series | Activity Studied | Key SAR Finding |
| 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides | Chitin synthesis inhibition | Electron-donating groups on the phenyl ring enhance activity. |
| N-arylnaphthylamine derivatives | Amyloid aggregation inhibition | Substitutions on the N-aryl group modulate inhibitory potency. |
Parallel Synthesis and Combinatorial Approaches to Analogue Libraries
To efficiently explore the chemical space around "2-Naphthylamine, 5,6-dimethoxy-N-methyl-", parallel synthesis and combinatorial chemistry techniques are invaluable. nih.govnih.gov These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties.
For instance, the optimization of 1,6-substituted naphthalenes as protease inhibitors was achieved through parallel solution-phase synthesis. epa.gov This allowed for the systematic variation of different regions of the lead molecule to improve potency and selectivity. epa.gov
Combinatorial libraries can be synthesized on solid supports or in solution. The use of mixture-based synthetic combinatorial libraries has been shown to be a powerful tool for the discovery of novel antibacterial agents. nih.gov By creating libraries with diverse chemical structures, the probability of identifying compounds with useful biological activity is significantly increased. A similar approach could be applied to generate a library of "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" analogues with variations in the naphthalene ring substituents, the dimethoxy pattern, and the N-amine functionalization.
| Approach | Application Example | Advantage |
| Parallel Synthesis | Optimization of 1,6-substituted naphthalene protease inhibitors. | Rapid and systematic optimization of lead compounds. |
| Combinatorial Chemistry | Discovery of novel antibacterial agents from bis-cyclic guanidine (B92328) libraries. | Efficient exploration of large chemical space to identify new active compounds. |
Conclusion and Future Perspectives in 2 Naphthylamine, 5,6 Dimethoxy N Methyl Research
Unresolved Challenges and Emerging Research Questions
The primary and most significant unresolved challenge is the complete lack of data on "2-Naphthylamine, 5,6-dimethoxy-N-methyl-". This presents a series of fundamental research questions:
Synthesis: What is the most efficient and scalable synthetic route to produce "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" with high purity?
Physicochemical Properties: What are the fundamental physicochemical characteristics of this compound, such as its solubility, stability, and spectroscopic profile?
Biological Activity: Does this compound exhibit any significant biological activity? Given the properties of related compounds, key questions would revolve around its potential cytotoxicity, antimicrobial effects, or other pharmacological activities.
Toxicity and Carcinogenicity: How do the 5,6-dimethoxy and N-methyl substitutions affect the known carcinogenic profile of the 2-naphthylamine (B18577) parent structure? Is the compound metabolized in a way that mitigates or exacerbates toxicity?
Promising Avenues for Future Academic Exploration
The absence of information on "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" means that every aspect of its scientific investigation is a promising avenue for future exploration. A foundational research program would likely involve:
Chemical Synthesis and Characterization: The initial step would be the development and optimization of a synthetic pathway to the compound, followed by its thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
In Vitro Screening: A broad-based in vitro screening campaign could be initiated to assess the compound's activity across a range of biological targets. This could include assays for anticancer, antibacterial, and antifungal properties, drawing parallels from studies on other naphthylamine derivatives. nih.govresearchgate.net
Computational Modeling: Molecular modeling and computational chemistry could be employed to predict the compound's three-dimensional structure, its potential interactions with biological macromolecules, and to estimate its pharmacokinetic and toxicological properties.
Metabolism and Toxicological Studies: Preliminary in vitro studies using liver microsomes could provide initial insights into the metabolic fate of the compound. Subsequent cell-based assays would be crucial to evaluate its cytotoxicity and genotoxicity, particularly in comparison to the parent 2-naphthylamine.
Potential for Interdisciplinary Research and Collaborative Initiatives
The investigation of a novel compound like "2-Naphthylamine, 5,6-dimethoxy-N-methyl-" is inherently interdisciplinary. Meaningful progress would require collaboration between several scientific disciplines:
Synthetic Organic Chemistry: To devise and execute the synthesis of the compound.
Pharmacology and Toxicology: To design and conduct studies to determine the biological activity and safety profile of the molecule.
Computational Chemistry: To provide theoretical insights that can guide experimental work.
Analytical Chemistry: To develop methods for the detection and quantification of the compound and its potential metabolites.
Collaborative initiatives between academic research groups and specialized research centers could accelerate the exploration of this unknown chemical space. Such collaborations would be essential to move from basic synthesis and characterization to a more comprehensive understanding of the compound's potential applications or hazards.
Q & A
Q. Resolution Strategies :
- Meta-Analysis : Pool data from multiple cohorts (e.g., Russian, Japanese, European studies) to refine risk estimates.
- Mechanistic Studies : Use transgenic mouse models (e.g., CYP1A2 knockouts) to isolate metabolic pathways .
- Research Gaps : No subchronic/chronic toxicity data for oral/inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
